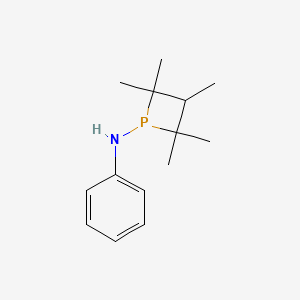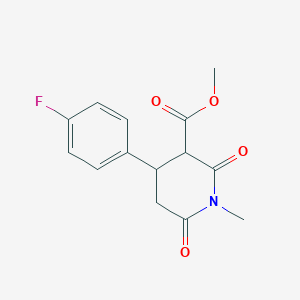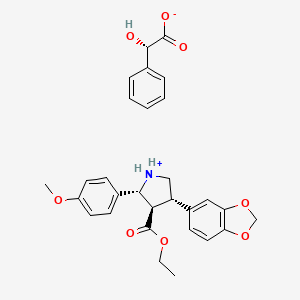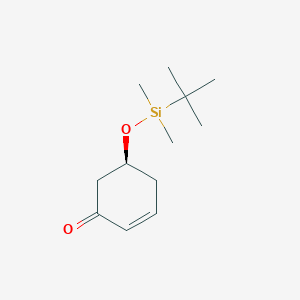
2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester is a complex organic compound that features a piperidine ring substituted with phenylmethyl groups and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester typically involves the reaction of piperidine derivatives with benzyl chloride under basic conditions to introduce the phenylmethyl groups. The esterification of the carboxylic acid group is achieved using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethyl groups may enhance binding affinity to these targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler compound with a similar ring structure but without the phenylmethyl and ester groups.
N-Benzylpiperidine: Similar to 2-Piperidinecarboxylic acid, 1,4-bis(phenylmethyl)-, ethyl ester but lacks the carboxylic acid and ester functionalities.
Ethyl 4-phenylpiperidine-1-carboxylate: A related compound with a single phenyl group and an ester functional group.
Propriétés
Numéro CAS |
184900-28-5 |
|---|---|
Formule moléculaire |
C22H27NO2 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
ethyl 1,4-dibenzylpiperidine-2-carboxylate |
InChI |
InChI=1S/C22H27NO2/c1-2-25-22(24)21-16-20(15-18-9-5-3-6-10-18)13-14-23(21)17-19-11-7-4-8-12-19/h3-12,20-21H,2,13-17H2,1H3 |
Clé InChI |
VQJRBMHKKXZXPQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol](/img/structure/B15165329.png)
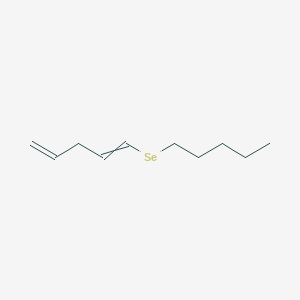
![6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile](/img/structure/B15165341.png)
![[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile](/img/structure/B15165348.png)
![Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15165353.png)
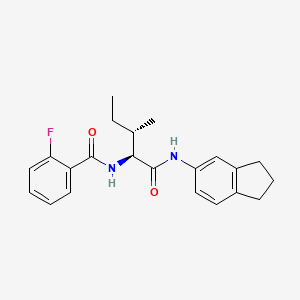
![L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B15165373.png)
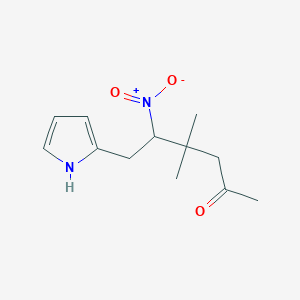
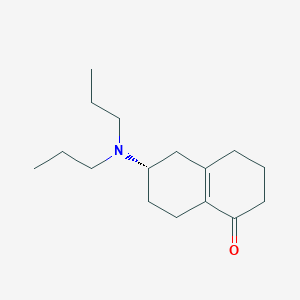
![N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine](/img/structure/B15165385.png)
